Daclatasvir-d6: An In-depth Technical Guide for Researchers
Daclatasvir-d6: An In-depth Technical Guide for Researchers
Authored by: [Your Name/Organization]
Publication Date: December 4, 2025
Abstract
This technical guide provides a comprehensive overview of Daclatasvir-d6, a deuterated analog of the potent Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir (B1663022). It is intended for researchers, scientists, and drug development professionals. This document details the primary use of Daclatasvir-d6 in research, its physicochemical properties, and the mechanism of action of its parent compound. Furthermore, it presents detailed experimental protocols for its application in bioanalytical assays and visual representations of the HCV NS5A signaling pathway and a typical analytical workflow.
Introduction to Daclatasvir and Daclatasvir-d6
Daclatasvir is a first-in-class, direct-acting antiviral (DAA) agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts viral RNA replication and virion assembly.[3][4][5] Daclatasvir exhibits pangenotypic activity, making it an effective component of combination therapies for chronic HCV infection.[6][7]
Daclatasvir-d6 is a stable, deuterium-labeled isotopologue of Daclatasvir.[8][9] In Daclatasvir-d6, six hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a compound that is chemically identical to Daclatasvir but has a higher molecular weight. This key difference makes Daclatasvir-d6 an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] Its primary use in research is to ensure the accuracy and precision of Daclatasvir quantification in various biological matrices, particularly in pharmacokinetic and therapeutic drug monitoring studies.[8]
Quantitative Data
The following tables summarize the key quantitative data for Daclatasvir and Daclatasvir-d6.
Table 1: Physicochemical Properties
| Property | Daclatasvir | Daclatasvir-d6 |
| Molecular Formula | C₄₀H₅₀N₈O₆[2] | C₄₀H₄₄D₆N₈O₆[11] |
| Molecular Weight | 738.9 g/mol | 744.9 g/mol [11] |
| CAS Number | 1009119-64-5[2] | 1801709-41-0[11] |
| Appearance | Solid | Off-white solid[7] |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol[11] |
Table 2: Pharmacokinetic Parameters of Daclatasvir
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1-2 hours[12] |
| Absolute Bioavailability | 67%[12][13] |
| Protein Binding | ~99%[12] |
| Volume of Distribution (Vd) | 47 L[13] |
| Apparent Clearance (CL/F) | 5.29 L/h[9] |
| Elimination Half-life (t½) | 12-15 hours[12] |
| Peak Plasma Concentration (Cmax) | 1534 ng/mL (at 60 mg once daily)[12] |
| Area Under the Curve (AUC₀₋₂₄h) | 14122 ng·h/mL (at 60 mg once daily)[12] |
Mechanism of Action of Daclatasvir
Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the virus's life cycle.[3] NS5A is a key component of the HCV replication complex, a structure formed within modified membranes of the host cell's endoplasmic reticulum (ER).[14][15] This complex is responsible for replicating the viral RNA genome.
Daclatasvir binds to the N-terminus of the NS5A protein, inducing conformational changes that impair its function.[4][5] This disruption has two main consequences:
-
Inhibition of Viral RNA Synthesis: By altering the structure of NS5A, Daclatasvir prevents the proper formation and function of the replication complex, thereby blocking the synthesis of new viral RNA.[5]
-
Impairment of Virion Assembly: NS5A is also involved in the assembly of new virus particles. Daclatasvir's interaction with NS5A disrupts this process, leading to a reduction in the production of infectious virions.[4]
The following diagram illustrates the role of NS5A in the HCV replication cycle and the inhibitory action of Daclatasvir.
Experimental Protocols: Quantification of Daclatasvir using Daclatasvir-d6
The following is a representative experimental protocol for the quantification of Daclatasvir in human plasma using LC-MS/MS with Daclatasvir-d6 as an internal standard. This protocol is based on methodologies described in the scientific literature.[4][8][16]
Materials and Reagents
-
Daclatasvir analytical standard
-
Daclatasvir-d6 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, Daclatasvir-d6 (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Daclatasvir: m/z 739.4 → [Product Ion 1], [Product Ion 2] Daclatasvir-d6: m/z 745.4 → [Product Ion 1], [Product Ion 2] |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Daclatasvir) to the internal standard (Daclatasvir-d6).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
-
The concentration of Daclatasvir in the unknown samples is determined by interpolation from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical assay using Daclatasvir-d6.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daclatasvir-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetic Analysis for Daclatasvir and Asunaprevir in Japanese Subjects With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. efda.gov.et [efda.gov.et]
- 11. caymanchem.com [caymanchem.com]
- 12. efda.gov.et [efda.gov.et]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Hepatitis C Virus Subgenomic Replicons Induce Endoplasmic Reticulum Stress Activating an Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
